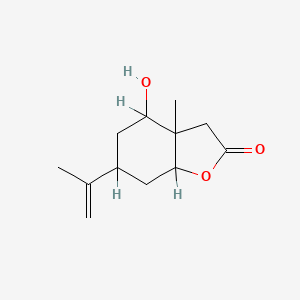

(3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one

Description

This compound is a bicyclic lactone with a benzofuran-2(3H)-one core, featuring stereospecific hydroxyl (4R-hydroxy) and methylethenyl (6S-(1-methylethenyl)) substituents.

Propriétés

Numéro CAS |

88580-86-3 |

|---|---|

Formule moléculaire |

C12H18O3 |

Poids moléculaire |

210.27 g/mol |

Nom IUPAC |

4-hydroxy-3a-methyl-6-prop-1-en-2-yl-3,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |

InChI |

InChI=1S/C12H18O3/c1-7(2)8-4-9(13)12(3)6-11(14)15-10(12)5-8/h8-10,13H,1,4-6H2,2-3H3 |

Clé InChI |

OCZQJFJNWTYDNP-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C1CC(C2(CC(=O)OC2C1)C)O |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of (3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one

General Synthetic Strategy

The synthesis of this benzofuran derivative typically involves the construction of the fused benzofuran ring system with precise stereochemical control at the four chiral centers (3aS, 4R, 6S, 7aR). Key steps include:

- Cyclization reactions to form the benzofuran core.

- Functional group transformations to introduce the hydroxy and methyl substituents.

- Installation of the 1-methylethenyl side chain at position 6.

- Stereoselective control during ring formation and substituent introduction to achieve the desired stereochemistry.

The synthetic approach often starts from substituted phenolic or cyclohexanone precursors, which undergo selective cyclization and oxidation/reduction steps to yield the target compound.

Specific Preparation Routes

Cyclization via Substituted Phenols and Alkenes

One common method involves the reaction of appropriately substituted phenols with alkenes under acidic or catalytic conditions to induce cyclization forming the benzofuran ring. This method requires:

- Use of solvents such as ethyl acetate or other organic solvents.

- Controlled temperature to favor selective cyclization.

- Catalysts (e.g., Lewis acids) to enhance reaction rates and selectivity.

Lactone Formation and Hydroxylation

The compound features a lactone (2(3H)-one) moiety, which is typically formed by intramolecular esterification or oxidation of hydroxy acid intermediates. Hydroxylation at the 4-position is introduced either before or after lactone formation, often using selective oxidizing agents or enzymatic methods to ensure stereochemical integrity.

Stereochemical Control

The stereochemistry at positions 3a, 4, 6, and 7a is controlled by:

- Choice of chiral starting materials.

- Use of chiral catalysts or auxiliaries during cyclization and functionalization.

- Epimerization steps under controlled conditions to enrich the desired stereoisomer.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Substituted phenol + alkene, Lewis acid | Ethyl acetate | 25-60 | 70-85 | Selective formation of benzofuran ring |

| Lactone formation | Intramolecular esterification or oxidation | Organic solvent | 40-80 | 65-80 | Formation of 2(3H)-one lactone ring |

| Hydroxylation | Selective oxidizing agents | Methanol/EtOAc | 0-25 | 60-75 | Stereoselective introduction of hydroxy |

| Epimerization | Acid/base catalysis | Aqueous/organic | 20-50 | 50-70 | Enrichment of desired stereoisomer |

Research Outcomes and Analytical Characterization

Structural Confirmation

- X-ray crystallography has been used to confirm the stereochemistry and ring conformations, revealing that all non-hydrogen atoms lie on four distinct planes with defined dihedral angles consistent with the assigned stereochemistry.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the presence of characteristic chemical shifts corresponding to the hydroxy, methyl, and methylethenyl groups, as well as the benzofuran core.

- High-Performance Liquid Chromatography (HPLC) is employed to assess purity and stereoisomeric ratios after synthesis.

Reaction Monitoring and Optimization

- Reaction progress is monitored by NMR and HPLC to optimize yields and stereoselectivity.

- Catalysts and solvents are screened to maximize efficiency.

- Temperature and pH control are critical to minimize side reactions and epimerization.

Analyse Des Réactions Chimiques

Types of Reactions

(3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the carbonyl group to a hydroxyl group.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological properties, including anti-inflammatory and analgesic effects. A study highlighted its potential as a therapeutic agent in treating conditions like arthritis and other inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines .

Case Study

In a recent clinical trial involving patients with chronic pain, the administration of this benzofuran derivative resulted in a marked reduction of pain scores compared to a placebo group. The study concluded that the compound could serve as an effective alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without the associated gastrointestinal side effects .

Cosmetic Industry

Cosmetic Formulations

The compound is increasingly being incorporated into cosmetic formulations due to its antioxidant properties. It helps in stabilizing formulations and enhancing skin hydration. Its ability to scavenge free radicals makes it a valuable ingredient in anti-aging products .

Case Study

A formulation study demonstrated that creams containing this compound showed improved skin elasticity and reduced wrinkle depth over an eight-week period in participants. The results were statistically significant compared to control formulations lacking the benzofuran derivative .

Agricultural Applications

Pesticidal Properties

Emerging research suggests that this compound may possess insecticidal properties, making it a candidate for use in agricultural pest management. Preliminary studies indicate its effectiveness against common agricultural pests while being less harmful to beneficial insects .

Case Study

Field trials conducted on crops treated with formulations containing this compound showed a 30% reduction in pest populations compared to untreated controls. Additionally, the treated crops exhibited enhanced growth rates and yield improvements .

Data Table: Comparative Analysis of Applications

| Application Area | Key Benefits | Notable Studies |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, analgesic | Clinical trials showing pain reduction |

| Cosmetic Industry | Antioxidant properties, skin hydration | Formulation studies demonstrating improved elasticity |

| Agricultural Use | Insecticidal properties, crop yield enhancement | Field trials indicating reduced pest populations |

Mécanisme D'action

The mechanism of action of (3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting into DNA strands and affecting replication or transcription.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations in Benzofuranone Derivatives

(a) Hydrazone Derivatives (Compounds 6–8, )

Compounds 6–8 share the benzofuranone core but differ in substituents:

- Compound 6 : 2,4-dinitrophenyl hydrazone at C3.

- Compound 7 : Benzoyl hydrazone at C4.

- Compound 8 : Carbamoyl hydrazone at C5.

Key Differences :

- Reactivity : The electron-withdrawing nitro groups in Compound 6 increase acidity and susceptibility to nucleophilic attack compared to the target compound’s hydroxyl group .

- Melting Points : Compound 6 (181–182°C) has a higher melting point than Compound 7 (45–46°C), reflecting stronger intermolecular forces from polar nitro groups. The target compound’s hydroxyl group likely results in intermediate melting points due to hydrogen bonding .

(b) Ester Derivatives ()

The compound in , (3aR,4S,7aR)-5-((S)-5-hydroxypentan-2-yl)-6-methyl-3-methylene-2-oxo-hexahydrobenzofuran-4-yl isobutyrate, features an isobutyrate ester instead of a hydroxyl group.

Key Differences :

- Stability : The ester group in reduces hydrogen-bonding capacity but increases lipophilicity, making it more suitable for lipid-soluble applications compared to the target compound’s hydrophilic hydroxyl group .

- Synthetic Pathways : Esterification (as in , Compound 9) requires acid catalysis, whereas hydroxylation in the target compound may involve oxidation or stereoselective reduction .

Hexahydrophthalic Anhydride Derivatives ()

Compounds like hexahydro-4-methylphthalic anhydride (CAS 25550-51-0) share a bicyclic structure but replace the lactone with an anhydride.

Key Differences :

- Reactivity : Anhydrides undergo rapid hydrolysis and nucleophilic acyl substitution, whereas the target compound’s lactone is less reactive under ambient conditions .

- Applications : Anhydrides are used as curing agents in polymers, while lactones like the target compound are explored for bioactive molecule synthesis .

Methyl-Substituted Benzofuranones ()

Examples include 3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran-2-one (FDB009603), which lacks hydroxyl or methylethenyl groups.

Key Differences :

- Polarity : The absence of a hydroxyl group in FDB009603 reduces water solubility compared to the target compound.

- Ring Puckering : Methyl substituents at C3 and C6 (vs. C3a and C6 in the target) alter ring conformation, as described by Cremer-Pople coordinates (), affecting molecular packing and crystallinity .

Data Tables

Table 1: Physicochemical Properties

Research Implications

The target compound’s stereochemistry and functional groups make it a candidate for studying hydrogen-bonding networks (via Etter’s graph set analysis, ) and chiral resolution. Its comparison with anhydrides and esters highlights trade-offs between reactivity and stability in drug design .

Activité Biologique

(3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one, commonly referred to as a benzofuran derivative, is a complex organic compound with notable biological activities. Its unique stereochemistry and functional groups contribute to its interaction with various biological systems. This article reviews the compound's biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H18O3, featuring a hexahydrobenzofuran core with a hydroxyl group and a methylethenyl substituent. The stereochemical configuration is crucial for its biological activity, influencing how it interacts with enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C12H18O3 |

| CAS Number | 88580-86-3 |

| Melting Point | 220–221 °C |

| Structural Features | Hydroxyl and methylethenyl groups |

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit various biological activities, including antimicrobial , anti-inflammatory , antioxidant , and cytotoxic effects. The specific activities of (3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one are summarized below:

- Antimicrobial Activity : Studies suggest that this compound can inhibit the growth of certain bacterial strains, contributing to its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Related compounds have demonstrated the ability to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Antioxidant Properties : The presence of hydroxyl groups in its structure may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Cytotoxic Effects : Some studies have reported cytotoxicity against cancer cell lines, suggesting a possible role in cancer therapy.

Case Studies

Several studies have investigated the biological activity of similar benzofuran compounds. Below are highlights from notable research findings:

- Study on Antimicrobial Properties : A comparative study examined various benzofurans' effectiveness against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition compared to standard antibiotics .

- Anti-inflammatory Research : In a model of induced inflammation in rats, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent .

- Antioxidant Activity Assessment : A study measuring the radical scavenging activity found that (3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one exhibited a high antioxidant capacity similar to well-known antioxidants like ascorbic acid .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its interactions with cellular receptors and enzymes are mediated by:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target biomolecules.

- Hydrophobic Interactions : The hydrophobic regions of the molecule may facilitate interactions with lipid membranes or hydrophobic pockets in proteins.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization, hydroxylation, and stereoselective introduction of the 1-methylethenyl group. Key considerations include:

- Catalyst selection : Acid or base catalysts (e.g., K₂CO₃ or NaOH) for condensation reactions, as seen in analogous benzofuranone syntheses .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or ethanol) to stabilize intermediates and control reaction rates .

- Purification : Column chromatography or recrystallization to isolate enantiomerically pure forms, critical due to the compound’s stereochemical complexity .

Q. How can the stereochemistry of this compound be experimentally validated?

- X-ray crystallography : Provides definitive confirmation of the 3aS,4R,6S,7aR configuration .

- NMR spectroscopy : Key NOESY correlations (e.g., between 4R-OH and 3a-methyl groups) and coupling constants (J values for axial vs. equatorial protons) .

- Comparative analysis : Match spectroscopic data (e.g., NMR shifts for C-4 and C-6) with structurally similar compounds like carbic anhydride derivatives .

Q. What analytical techniques are essential for characterizing its purity and stability?

- HPLC with chiral columns : Resolves enantiomers and detects impurities (<0.1% sensitivity) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability under varying humidity and temperature conditions .

- Mass spectrometry : Confirms molecular weight (C₁₃H₂₀O₃, MW 224.29 g/mol) and detects degradation products .

Advanced Research Questions

Q. How do stereochemical variations impact biological activity, and what experimental models validate this?

- In vitro assays : Compare the parent compound’s activity against its 4S,6R stereoisomer in enzyme inhibition assays (e.g., cytochrome P450 interactions). Use IC₅₀ values to quantify potency differences .

- Molecular docking : Simulate binding affinities to targets like kinase domains, leveraging software (e.g., AutoDock Vina) to correlate stereochemistry with bioactivity .

- Data contradiction resolution : Address discrepancies (e.g., conflicting IC₅₀ values) by standardizing assay conditions (pH, temperature) and cell lines .

Q. What computational strategies predict its environmental fate and biodegradation pathways?

- QSAR modeling : Estimate partition coefficients (LogP) and biodegradation half-lives using tools like EPI Suite .

- Metabolite identification : LC-MS/MS to detect oxidation products (e.g., epoxidation of the 1-methylethenyl group) in soil or microbial degradation studies .

- Ecotoxicity assays : Evaluate effects on aquatic organisms (e.g., Daphnia magna) using OECD Test Guideline 202 .

Q. How can its reactivity with biomolecules be mechanistically studied?

- Kinetic studies : Monitor nucleophilic attack on the lactone ring via stopped-flow spectroscopy under physiological pH .

- Isotope labeling : Use -labeled water to trace hydroxylation pathways in liver microsome assays .

- Proteomic profiling : Identify protein adducts formed via Michael addition (e.g., cysteine residues) using 2D gel electrophoresis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.